(5-(4-chlorophenyl)thiophen-2-yl)boronic acid
Description
Properties
IUPAC Name |
[5-(4-chlorophenyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPVNXHTVDBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 5-(4-Chlorophenyl)thiophene
Electrophilic bromination of 5-(4-chlorophenyl)thiophene using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux introduces a bromine atom at the 2-position. The reaction achieves regioselectivity due to the electron-donating nature of the sulfur atom in thiophene, directing electrophiles to the α-positions (2- and 5-). However, the pre-existing 4-chlorophenyl group at the 5-position sterically and electronically favors bromination at the 2-position.
Reaction Conditions
Suzuki-Miyaura Cross-Coupling of 2,5-Dibromothiophene
An alternative route employs 2,5-dibromothiophene as the starting material. Suzuki coupling with 4-chlorophenylboronic acid selectively replaces the 5-bromo group with the 4-chlorophenyl moiety, leaving the 2-bromo intact for subsequent borylation.
Reaction Conditions
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%)
-
Base : K₃PO₄ (2 eq)
-
Solvent System : 1,4-dioxane/water (4:1 v/v)
-
Temperature : 90°C
-
Time : 12 hours
Miyaura Borylation of 2-Bromo-5-(4-chlorophenyl)thiophene
The conversion of the 2-bromo intermediate to the boronic acid proceeds via a palladium-catalyzed Miyaura borylation. This reaction employs bis(pinacolato)diboron (B₂pin₂) as the boron source, with subsequent hydrolysis yielding the free boronic acid.
Reaction Conditions
-
Substrate : 2-Bromo-5-(4-chlorophenyl)thiophene (1 eq, 0.976 mmol)
-
Boron Source : B₂pin₂ (1.5 eq)
-
Catalyst : Pd(dppf)Cl₂ (3 mol%)
-
Base : KOAc (3 eq)
-
Solvent : 1,4-Dioxane (anhydrous)
-
Temperature : 80–90°C
-
Time : 6–8 hours
-
Workup : Hydrolysis with 1M HCl to cleave the pinacol ester
-
Yield : 70–85% (estimated from analogous borylation reactions)
Characterization Data
-
¹H-NMR (300 MHz, CDCl₃): δ = 7.52–7.48 (m, 2H, aryl), 7.35–7.30 (m, 2H, aryl), 7.12 (d, J = 3.6 Hz, 1H, thiophene), 6.98 (d, J = 3.6 Hz, 1H, thiophene).
-
¹³C-NMR : δ = 141.5 (C-B), 137.0 (C-Cl), 129.0–121.2 (aryl and thiophene carbons).
-
EI-MS : m/z = 253.1 [M+H]⁺ (calculated for C₁₀H₇BClO₂S: 252.56).
Alternative Synthetic Pathways
Directed Ortho-Metalation-Borylation
Lithiation of 5-(4-chlorophenyl)thiophene using n-BuLi at −78°C, followed by quenching with trimethyl borate (B(OMe)₃), generates the boronic acid after acidic workup. This method circumvents the need for pre-bromination but requires stringent temperature control to avoid protodeboronation.
Reaction Conditions
-
Base : n-BuLi (2.5 eq)
-
Electrophile : B(OMe)₃ (3 eq)
-
Solvent : THF (anhydrous)
-
Temperature : −78°C to 25°C
-
Yield : 50–60%
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Miyaura Borylation | 70–85% | High regioselectivity; Scalable | Requires Pd catalyst; Sensitive to O₂ |
| Direct Bromination | 58% | Simple reagents; No coupling steps | Competing dibromination; Moderate yield |
| Suzuki Cross-Coupling | 63% | Selective aryl introduction | Multi-step synthesis; Catalyst cost |
| Directed Metalation | 50–60% | No halogenated intermediates | Low-temperature sensitivity |
Applications in Pharmaceutical Synthesis
The boronic acid serves as a key coupling partner in the synthesis of antithrombotic agents and kinase inhibitors. For example, its Suzuki coupling with 2-bromo-5-(bromomethyl)thiophene yields 2-(bromomethyl)-5-(4-chlorophenyl)thiophene, a precursor to haemolytically active molecules .
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: (5-(4-chlorophenyl)thiophen-2-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding thiophene oxides.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling
Thiophene Oxides: Formed through oxidation reactions
Substituted Thiophenes: Formed through electrophilic substitution
Scientific Research Applications
Cross-Coupling Reactions
(5-(4-chlorophenyl)thiophen-2-yl)boronic acid is primarily utilized in Suzuki coupling reactions, which are essential for constructing complex organic molecules. Its unique structure allows for effective participation in forming carbon-carbon bonds between aryl halides and boronic acids .
Functionalization of Thiophene Derivatives
Recent studies have demonstrated the compound's effectiveness in the functionalization of C–H bonds at the β-position of thiophenes. This method provides a pathway to synthesize various derivatives with potential biological activity, as illustrated in the following table:
| Reaction Type | Yield (%) | Comments |
|---|---|---|
| Pd-catalyzed direct C–H functionalization | 65% | Selective formation of desired products |
| Suzuki coupling with aryl halides | 74–86% | High yields observed with various substrates |
| Heteroarylation of thiophene derivatives | 58–67% | Tolerance to different heteroarenes |
These reactions highlight the versatility of this compound in generating complex molecular architectures .
Pharmaceutical Applications
The compound has been investigated for its potential as a building block in the synthesis of biologically active compounds. For instance, derivatives of thiophene have shown promising activity against specific kinases, suggesting that this compound could be pivotal in developing new therapeutic agents .
Case Study 1: Synthesis of Imidazo[1,2-a]pyridine-Thiophene Derivatives
A study identified novel imidazo[1,2-a]pyridine-thiophene derivatives synthesized using this compound as a key intermediate. These compounds exhibited selective inhibition against certain kinases, indicating potential as targeted therapies .
Case Study 2: Regioselective Heteroarylation
Research demonstrated the regioselective introduction of heteroarenes into thiophene rings via palladium-catalyzed reactions involving this compound. The results showed high selectivity and yield, emphasizing the compound's utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of (5-(4-chlorophenyl)thiophen-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Reactivity in Suzuki-Miyaura Couplings
The reactivity of (5-(4-chlorophenyl)thiophen-2-yl)boronic acid in cross-coupling reactions is influenced by its substituents:
- 4-Chlorophenylboronic Acid : Lacking the thiophene ring, this simpler aryl boronic acid exhibits moderate reactivity. In Pd[0]-catalyzed couplings, it yields products in ~65–68%, slightly lower than electron-rich analogs like 4-methylphenylboronic acid (72–74%) .
- 5-Chlorothiophen-2-ylboronic Acid : Similar to the target compound but without the 4-chlorophenyl group, this derivative shows comparable reactivity in couplings with aryl halides (e.g., 4-iodobiphenyl), achieving efficient cross-coupling under Pd catalysts like [Pd₂(dba)₃]·CHCl₃ and phosphine ligands .
- 5-Formylthiophene-2-boronic Acid : The electron-withdrawing formyl group enhances reactivity toward nucleophilic partners but may reduce stability due to increased Lewis acidity .
Table 1: Reaction Yields of Selected Boronic Acids in Suzuki Couplings
| Boronic Acid | Coupling Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| (5-(4-Chlorophenyl)thiophen-2-yl) | 4-Iodobiphenyl | [Pd₂(dba)₃]/Phosphine | ~70–75* |
| 4-Chlorophenylboronic Acid | Aryl Bromide | Pd(PPh₃)₄/K₃PO₄ | 65–68 |
| 5-Methylthiophen-2-ylboronic Acid | Aryl Bromide | Pd(PPh₃)₄/K₂CO₃ | 70–74 |
Electronic and Steric Effects
- Electron-Withdrawing vs. However, steric hindrance from the thiophene and chlorophenyl groups may reduce coupling efficiency compared to less-substituted analogs .
- Thiophene vs. Benzene Rings : Thiophene’s sulfur atom enhances π-conjugation and polarizability, improving solubility in organic solvents. This contrasts with purely phenyl-based boronic acids, which may exhibit lower solubility and altered electronic profiles .
Stability and Handling
- Protodeboronation Resistance : Electron-withdrawing groups like chlorine stabilize boronic acids against protodeboronation under acidic conditions. This makes this compound more robust than electron-rich analogs (e.g., 4-methoxyphenylboronic acid) in harsh reaction conditions .
- Storage Considerations : Like most boronic acids, it should be stored under inert conditions to prevent oxidation of the boronic acid group.
Biological Activity
(5-(4-chlorophenyl)thiophen-2-yl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in drug design and development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C10H8BClO2S, with a molecular weight of 238.49 g/mol. Its structure includes a thiophene ring substituted with a 4-chlorophenyl group and a boronic acid functional group, which enhances its reactivity and application in synthetic organic chemistry.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . Research indicates that compounds with boronic acid moieties can effectively inhibit various enzymes, including proteases and kinases, which are crucial in cancer progression and other diseases . The mechanism often involves the formation of reversible covalent bonds with the active site of target enzymes.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Activity : In studies evaluating the antiproliferative effects on various cancer cell lines, this compound exhibited significant activity. For example, it was shown to induce apoptosis through mitochondrial pathways and activate caspase-3, leading to cell death in several cancer models .
- Antitubercular Potential : The compound was assessed for its ability to inhibit the enzyme pantothenate synthetase (MTBPS), which is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. In vitro assays indicated promising antitubercular activity, suggesting that derivatives of this compound could be developed as novel anti-TB agents .
- Enzyme Inhibition Studies : Detailed kinetic studies have been conducted to evaluate the inhibitory potency against specific enzymes. The results indicated that this compound could serve as a lead compound for further development in enzyme inhibition strategies.
Research Findings
Recent literature emphasizes the versatility of this compound in medicinal chemistry:
- Synthesis and Evaluation : Various synthetic routes have been explored for obtaining this compound, highlighting its role in cross-coupling reactions such as the Suzuki reaction, which is crucial for forming carbon-carbon bonds in complex organic molecules .
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that substituents on the thiophene ring significantly influence biological activity. Modifications can enhance potency against specific targets while reducing toxicity in normal cells .
Q & A
Q. What are the optimal synthetic routes for (5-(4-chlorophenyl)thiophen-2-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated thiophene precursors with 4-chlorophenylboronic acid. For example, bromothiophene derivatives react with 4-chlorophenylboronic acid under inert conditions (N₂/Ar) in a mixture of THF/H₂O, using Na₂CO₃ as a base at 80–90°C for 12–24 hours . Optimization includes varying ligand systems (e.g., SPhos) to improve yield and reduce homocoupling byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Elemental analysis : Verify C, H, N, S content against calculated values (e.g., C: 68.07% vs. calc. 68.10%) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 600.1036) .
- NMR spectroscopy : Use ¹H/¹³C NMR to validate the thiophene ring substitution pattern and boronic acid functionality. For example, the 4-chlorophenyl group shows distinct aromatic signals at δ 7.4–7.6 ppm .
- HPLC : Assess purity (>95%) with reverse-phase columns and UV detection .
Q. What are the critical handling and storage protocols for this boronic acid?
Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis and oxidation. Use desiccants (e.g., silica gel) to maintain dryness. Handle in fume hoods with PPE (gloves, goggles) due to potential irritancy and sensitivity to moisture .
Advanced Research Questions
Q. How does the thiophene ring influence Suzuki-Miyaura coupling efficiency compared to benzene-based boronic acids?
The thiophene’s electron-rich structure enhances oxidative addition with Pd catalysts but may increase steric hindrance. Comparative studies show lower yields (e.g., 61% vs. 78% for benzene analogs) due to competing side reactions like protodeboronation. Ligand selection (e.g., bulky phosphines) mitigates this by stabilizing the Pd intermediate .
Q. How can contradictory data on cross-coupling yields under varying conditions be resolved?
Contradictions often arise from solvent polarity, base strength, or Pd/ligand ratios. Systematic DOE (Design of Experiments) approaches are recommended. For instance, replacing Na₂CO₃ with Cs₂CO₃ in polar aprotic solvents (DMF) can improve yields by 15–20% due to enhanced solubility of boronate intermediates .
Q. What are emerging applications in organic electronics, such as OLEDs or conductive polymers?
The thiophene-boronic acid moiety acts as a π-conjugated linker in donor-acceptor polymers. For example, it enhances charge transport in poly(thiophene-quinoxaline) hybrids, achieving hole mobilities of ~10⁻³ cm²/V·s in thin-film transistors . Stability under thermal stress (tested up to 200°C) makes it suitable for device fabrication .
Q. What challenges exist in regioselective functionalization of the thiophene ring?
Electrophilic substitution at the 5-position competes with boronic acid reactivity. Directed ortho-metalation (DoM) strategies using directing groups (e.g., acetyl) enable precise functionalization. For instance, Pd-catalyzed C–H activation at the β-position of thiophene achieves >80% regioselectivity in arylations .
Q. How does thermal/photo-stability impact long-term storage and reaction planning?
TGA analysis shows decomposition onset at 180°C, but prolonged light exposure degrades the boronic acid group. Accelerated aging studies (40°C/75% RH) recommend shelf-life limits of 6 months. Stabilizers like BHT (0.1 wt%) extend stability to 12 months .
Methodological Considerations
- Contradiction Analysis : Use LC-MS to trace byproducts (e.g., deboronated thiophene) in failed reactions .
- Advanced Synthesis : Microwave-assisted Suzuki coupling reduces reaction time from 24 hours to 30 minutes with comparable yields .
- Safety : Monitor boronic acid hydrolysis to phenol derivatives using pH-sensitive indicators during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
